(4S)-4-(4-Aminobutyl)-3-(trifluoroacetyl)-1,3-oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-(4-Aminobutyl)-3-(trifluoroacetyl)-1,3-oxazolidine-2,5-dione is a synthetic organic compound that belongs to the class of oxazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(4-Aminobutyl)-3-(trifluoroacetyl)-1,3-oxazolidine-2,5-dione typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoroacetyl Group: This step involves the reaction of the oxazolidine intermediate with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine.
Attachment of the Aminobutyl Side Chain: The final step involves the alkylation of the oxazolidine derivative with an appropriate aminobutyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(4-Aminobutyl)-3-(trifluoroacetyl)-1,3-oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of substituted oxazolidine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound could be explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (4S)-4-(4-Aminobutyl)-3-(trifluoroacetyl)-1,3-oxazolidine-2,5-dione would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The trifluoroacetyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antimicrobial activity.
Trifluoroacetyl Derivatives: Compounds containing the trifluoroacetyl group are often used in medicinal chemistry for their enhanced metabolic stability and binding properties.
Uniqueness
(4S)-4-(4-Aminobutyl)-3-(trifluoroacetyl)-1,3-oxazolidine-2,5-dione is unique due to the combination of the oxazolidine ring, the aminobutyl side chain, and the trifluoroacetyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
928854-49-3 |
---|---|
Molecular Formula |
C9H11F3N2O4 |
Molecular Weight |
268.19 g/mol |
IUPAC Name |
(4S)-4-(4-aminobutyl)-3-(2,2,2-trifluoroacetyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H11F3N2O4/c10-9(11,12)7(16)14-5(3-1-2-4-13)6(15)18-8(14)17/h5H,1-4,13H2/t5-/m0/s1 |
InChI Key |
FQUNPMXAVFHXMY-YFKPBYRVSA-N |
Isomeric SMILES |
C(CCN)C[C@H]1C(=O)OC(=O)N1C(=O)C(F)(F)F |
Canonical SMILES |
C(CCN)CC1C(=O)OC(=O)N1C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.